1-(Tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid
Overview
Description
1-(Tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C12H21NO4 and its molecular weight is 243.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Conformational Studies
Research on compounds related to 1-(Tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid has provided insights into peptide conformation and the role of N-methylation in determining peptide structure. For instance, the crystal structure of O-Benzyl-N-tert-butoxycarbonyl-N-methyl-L-tyrosine was studied to examine N-methylation's effect on peptide conformation, revealing a specific folded conformation and intermolecular hydrogen bonding patterns (Jankowska et al., 2002).
Chemical Synthesis and Reactivity
The use of tert-butoxycarbonylation reagents for modifying acidic proton-containing substrates such as phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids has been described, showcasing the chemical versatility and selective reactivity of such compounds under mild conditions (Saito et al., 2006). Moreover, a novel tert-butoxycarbonylation reagent, 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI), was developed for the tert-butoxycarbonylation of similar substrates (Saito & Takahata, 2009).
Synthesis of Unnatural Amino Acids
The synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has been developed, significantly advancing the synthetic methodologies for creating unnatural amino acids. This research highlights the ability to obtain pure cis or trans acid forms through simple adjustments of reaction conditions (Bakonyi et al., 2013).
Improved Selectivity in Chemical Reactions
Studies have also focused on improving the selectivity of removing the tert-butyloxycarbonyl group, a common protecting group in peptide synthesis. Research by Bodanszky and Bodanszky (2009) demonstrated that dilution with phenols could improve the selectivity in removing the tert-butyloxycarbonyl group, thus enhancing the efficiency of peptide synthesis processes (Bodanszky & Bodanszky, 2009).
Application in Polymer and Material Science
The synthesis and chiroptical properties of amino acid-derived poly(methylpropargyl ester)s, incorporating tert-butoxycarbonyl-protected amino acids, have been explored. These studies reveal that the polymers exhibit one-handed helical structures, demonstrating the potential application of such compounds in developing novel materials with unique optical properties (Qu et al., 2009).
Mechanism of Action
Target of Action
The primary target of 1-(Tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid is amines . The compound is used in organic synthesis as a protecting group for amines .
Mode of Action
The compound, also known as a BOC group, interacts with amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This interaction results in the addition of the BOC group to the amines, protecting them during the synthesis process .
Biochemical Pathways
The BOC group plays a crucial role in the synthesis of complex organic compounds. It protects amines from unwanted reactions by temporarily blocking their reactive sites . The BOC group can be selectively removed when no longer needed, allowing the amines to participate in subsequent reactions .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the addition of the BOC group to amines occurs under aqueous conditions . The removal of the BOC group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . Therefore, both the pH and the solvent used can significantly impact the compound’s efficacy.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment .
Properties
IUPAC Name |
3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-7-5-6-12(4,8-13)9(14)15/h5-8H2,1-4H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQIKLOOSITZGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00595188 | |
Record name | 1-(tert-Butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00595188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
534602-47-6 | |
Record name | 1-(tert-Butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00595188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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